[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluticasone propionate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of fluticasone propionate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluticasone propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which can have different pharmacological activities .
Scientific Research Applications
Fluticasone propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory and allergic conditions.
Industry: Used in the formulation of various pharmaceutical products, including inhalers and nasal sprays.
Mechanism of Action
Fluticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, reducing the production of inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
- Beclomethasone dipropionate
- Budesonide
- Triamcinolone acetonide
Uniqueness
Fluticasone propionate is unique due to its high potency and low systemic bioavailability, which minimizes systemic side effects. Its fluorinated structure enhances its binding affinity to glucocorticoid receptors, making it more effective at lower doses compared to similar compounds .
Properties
Molecular Formula |
C25H33F3O5S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3 |
InChI Key |
JPFBGPYMGJGHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.